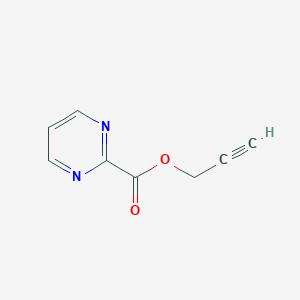

Prop-2-yn-1-yl pyrimidine-2-carboxylate

Description

Prop-2-yn-1-yl pyrimidine-2-carboxylate is an ester derivative of pyrimidine-2-carboxylic acid, featuring a propargyl (prop-2-yn-1-yl) group attached via an ester linkage. Pyrimidine derivatives are widely studied due to their roles in pharmaceuticals, coordination chemistry, and materials science.

Properties

CAS No. |

139584-77-3 |

|---|---|

Molecular Formula |

C8H6N2O2 |

Molecular Weight |

162.15 g/mol |

IUPAC Name |

prop-2-ynyl pyrimidine-2-carboxylate |

InChI |

InChI=1S/C8H6N2O2/c1-2-6-12-8(11)7-9-4-3-5-10-7/h1,3-5H,6H2 |

InChI Key |

UCQYFZMONOQHJC-UHFFFAOYSA-N |

SMILES |

C#CCOC(=O)C1=NC=CC=N1 |

Canonical SMILES |

C#CCOC(=O)C1=NC=CC=N1 |

Synonyms |

2-Pyrimidinecarboxylicacid,2-propynylester(9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

a. Pyrimidine-2-carboxylate Coordination Polymers (pymca):

Pyrimidine-2-carboxylate (pymca) ligands, as lanthanide coordination polymers ([Ln₄(pymca)₄(AcO)₈]ₙ), exhibit luminescent and magnetic properties due to their carboxylate groups and nitrogen heteroatoms. Unlike Prop-2-yn-1-yl pyrimidine-2-carboxylate, pymca exists as a carboxylate anion, enabling metal coordination and framework formation. The ester form lacks this coordination ability but may serve as a precursor for carboxylate synthesis via hydrolysis .

b. Methyl-3-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylate: This fused pyrimidine derivative demonstrates antiviral activity against HIV-1 integrase. The propargyl group in this compound may instead facilitate modular derivatization via alkyne-azide cycloaddition .

c. 4-Aminopyrimidine Indole Ribonucleoside Derivatives: These derivatives exhibit anti-HCV and anti-dengue activity. The amino group at position 4 of the pyrimidine ring contrasts with the ester substituent in this compound, highlighting how electronic and steric modifications influence bioactivity. The propargyl group’s hydrophobicity could enhance membrane permeability compared to polar amino substituents .

d. (Prop-2-yn-1-ylsulfanyl)carbonitrile:

This sulfur-containing analog replaces the ester oxygen with a thiocyanate group. The alkyne moiety remains, but the thiocyanate’s nucleophilicity and toxicity profile differ significantly. Such structural variations underscore the importance of functional group selection in tuning reactivity and safety .

e. Pyridine-Based Propargyl Derivatives: Examples like 3-(2-Amino-5-fluoropyridin-3-yl)prop-2-yn-1-ol (pyridine core) differ in nitrogen atom placement and ring structure.

Preparation Methods

Biginelli Condensation for Dihydropyrimidine Formation

The synthesis often begins with constructing the pyrimidine core. A modified Biginelli reaction is employed, combining substituted aldehydes (e.g., 4-bromobenzaldehyde), thiourea, and ethyl acetoacetate in ethanol under acidic conditions (HCl). This yields ethyl 4-(4-substituted phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate intermediates (4a-b ) with 60–70% yields. The reaction proceeds via acid-catalyzed cyclocondensation, forming the dihydropyrimidinone scaffold.

Oxidation and Aromatization

Dihydropyrimidines are oxidized to fully aromatic pyrimidines using phosphorus oxychloride (POCl₃) at 105°C. This step converts intermediates like 5a-b into chloropyrimidines (6a-b ) with 70–72% yields. POCl₃ acts as both a chlorinating agent and dehydrating agent, enabling aromatization while introducing a reactive chloride at position 2.

Introduction of the Prop-2-yn-1-yl Group

Nucleophilic Substitution with Propargyl Bromide

The prop-2-yn-1-yl group is introduced via nucleophilic displacement of the pyrimidine’s chloride. In a representative procedure, chloropyrimidine 6a reacts with propargyl bromide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C. This yields prop-2-yn-1-yl pyrimidine-2-carboxylate with 65–75% efficiency. The reaction mechanism involves SN₂ displacement, favored by the electron-withdrawing carboxylate group.

Optimization Note :

Mitsunobu Reaction for Etherification

For hydroxyl-containing pyrimidine precursors, the Mitsunobu reaction offers an alternative. Using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD), propargyl alcohol couples to hydroxy-pyrimidines at room temperature. This method avoids harsh conditions, achieving 70–80% yields but requires stoichiometric reagents.

Esterification and Functionalization

Direct Esterification of Pyrimidine-2-carboxylic Acid

Pyrimidine-2-carboxylic acid intermediates are esterified with propargyl alcohol using carbodiimide coupling agents (e.g., EDC·HCl) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM). This method is versatile but less atom-economical, with yields of 60–70%.

One-Pot Sequential Reactions

Recent advances involve tandem Biginelli condensation and propargylation. For example, ethyl acetoacetate, aldehyde, and urea undergo cyclocondensation, followed by in situ treatment with propargyl bromide and K₂CO₃. This reduces purification steps but requires careful temperature control to prevent propargyl group degradation.

Comparative Analysis of Synthetic Routes

| Method | Key Reagents | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic Substitution | Propargyl bromide, K₂CO₃ | 65–75 | High efficiency, scalable | Requires anhydrous conditions |

| Mitsunobu Reaction | PPh₃, DEAD | 70–80 | Mild conditions, regioselective | High reagent cost |

| Direct Esterification | EDC·HCl, HOBt | 60–70 | Compatible with acid-sensitive groups | Low atom economy |

| One-Pot Synthesis | POCl₃, Propargyl bromide | 55–65 | Reduced purification steps | Risk of side reactions |

Critical Reaction Parameters

Temperature Control

Solvent Selection

Purification Techniques

-

Column chromatography (silica gel, ethyl acetate/hexane) resolves ester and alkyne byproducts.

-

Recrystallization from ethanol/water mixtures improves purity for intermediates.

Mechanistic Insights

SN₂ Pathway in Propargylation

The chloride at position 2 of pyrimidine undergoes backside attack by the propargyl anion, forming a transition state with inverted configuration. The electron-withdrawing carboxylate stabilizes the leaving group (Cl⁻), accelerating the reaction.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing prop-2-yn-1-yl pyrimidine-2-carboxylate?

- Methodological Answer : The compound is typically synthesized via esterification reactions between pyrimidine-2-carboxylic acid and propargyl alcohol. Key steps include activating the carboxylic acid group (e.g., using HATU or DCC as coupling agents) and maintaining anhydrous conditions to minimize hydrolysis. Reaction progress can be monitored via TLC or HPLC. Post-synthesis purification often involves column chromatography or recrystallization .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR confirm the ester linkage (e.g., propargyl protons at δ ~2.5 ppm and pyrimidine carbons at δ ~160 ppm).

- IR : Stretching vibrations for the ester carbonyl (C=O) at ~1700–1750 cm and alkyne (C≡C) at ~2100–2260 cm.

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods to prevent inhalation of vapors.

- Storage : Keep in airtight containers under inert gas (e.g., N) at 2–8°C to prevent degradation.

- Disposal : Follow hazardous waste protocols for halogenated organics .

Q. How does solvent choice affect the stability of this compound?

- Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility but may accelerate ester hydrolysis. Non-polar solvents (e.g., hexane, toluene) are preferred for long-term storage. Stability tests via HPLC under varying solvent conditions (pH, temperature) are recommended to optimize storage protocols .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer :

- Computational Setup : Use hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set to model the electron density of the ester and alkyne groups.

- Reactivity Insights : Frontier molecular orbital (FMO) analysis identifies nucleophilic attack sites (e.g., electron-deficient pyrimidine ring).

- Validation : Compare DFT-predicted activation energies with experimental kinetic data from SN2 reactions .

Q. What crystallographic strategies resolve structural ambiguities in metal complexes of this compound?

- Methodological Answer :

- Data Collection : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å).

- Software Tools : SHELXT for space group determination and SHELXL for refinement. Address disorder in propargyl groups using PART and SUMP instructions.

- Validation : Check R (<5%) and goodness-of-fit (GoF ~1.0) to ensure data quality .

Q. How do thermal analysis methods (TG-DSC) elucidate decomposition pathways of this compound?

- Methodological Answer :

- Experimental Design : Perform thermogravimetric analysis (TGA) under N and air to compare oxidative vs. pyrolytic degradation.

- Data Interpretation : Exothermic peaks in DSC correlate with alkyne cyclization (200–250°C) and ester cleavage (300–350°C).

- Kinetics : Apply the Kissinger method to calculate activation energies for each step .

Q. What in vitro assays evaluate the biological interactions of this compound derivatives?

- Methodological Answer :

- Enzyme Inhibition : Use fluorescence-based assays (e.g., trypsin or kinase inhibition) with IC determination via nonlinear regression.

- Cellular Uptake : Label derivatives with fluorescent tags (e.g., dansyl chloride) and quantify uptake via flow cytometry.

- Controls : Include positive controls (e.g., known inhibitors) and validate results with triplicate experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.